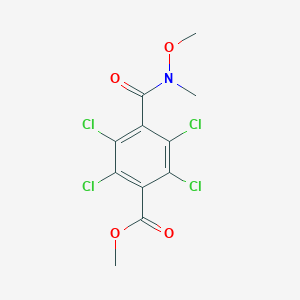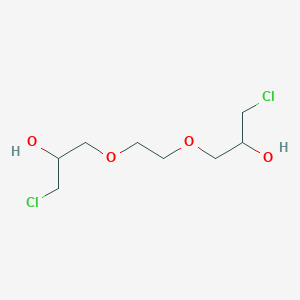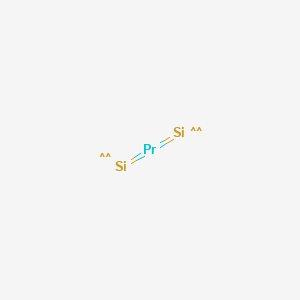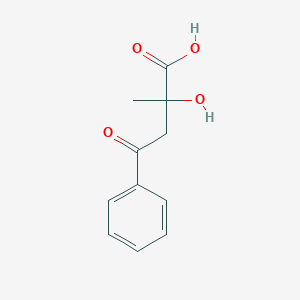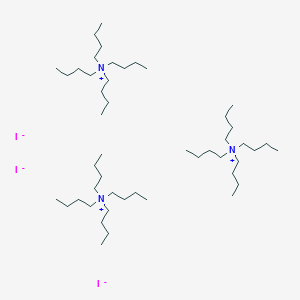
p-Terphenyl, 2',5'-distyryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Terphenyl, 2',5'-distyryl- (PTDS) is a fluorescent dye that has been widely used in various scientific research applications. PTDS is a derivative of terphenyl, which is a hydrocarbon consisting of three phenyl rings. The addition of styryl groups to PTDS enhances its fluorescence properties, making it a popular choice for fluorescence microscopy and imaging studies.
Wirkmechanismus
The fluorescence properties of p-Terphenyl, 2',5'-distyryl- are due to its ability to undergo a process known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from one part of the molecule to another upon excitation with light. This results in a change in the electronic structure of the molecule, leading to fluorescence emission.
Biochemical and Physiological Effects:
p-Terphenyl, 2',5'-distyryl- has been shown to be non-toxic and non-cytotoxic in various cell lines, making it a safe choice for imaging studies. It has also been shown to be stable under various physiological conditions, making it suitable for in vivo imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of p-Terphenyl, 2',5'-distyryl- is its high quantum yield, which makes it a highly sensitive fluorescent probe. It also has a long fluorescence lifetime, making it suitable for time-resolved imaging studies. However, p-Terphenyl, 2',5'-distyryl- has limited photostability, which can limit its use in long-term imaging studies.
Zukünftige Richtungen
There are several future directions for the use of p-Terphenyl, 2',5'-distyryl- in scientific research. It can be further developed as a biosensor for the detection of various analytes, including biomolecules and environmental pollutants. p-Terphenyl, 2',5'-distyryl- can also be used in the development of new imaging techniques for the study of biological processes at the cellular and molecular levels. Additionally, p-Terphenyl, 2',5'-distyryl- can be used in the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
P-Terphenyl, 2',5'-distyryl- can be synthesized through a series of chemical reactions involving the coupling of 2-bromo-1,4-dibromobenzene and 2-bromo-1,4-dibromo-3,5-dimethylbenzene with styrene. The resulting product is then purified through column chromatography to obtain pure p-Terphenyl, 2',5'-distyryl-.
Wissenschaftliche Forschungsanwendungen
P-Terphenyl, 2',5'-distyryl- has been widely used in scientific research as a fluorescent probe for imaging and tracking various biological molecules and cellular processes. It has been used to study protein-protein interactions, DNA-protein interactions, and cellular signaling pathways. p-Terphenyl, 2',5'-distyryl- has also been used in the development of biosensors for the detection of various analytes.
Eigenschaften
CAS-Nummer |
14474-63-6 |
|---|---|
Molekularformel |
C34H26 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
1,4-diphenyl-2,5-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21+,24-22+ |
InChI-Schlüssel |
QCVRUHKZIPUQEM-MBALSZOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2C3=CC=CC=C3)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



